molecular formula C20H22N2O4 B298503 N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide

Cat. No. B298503
M. Wt: 354.4 g/mol
InChI Key: RMPMVRDDDFZZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide, also known as BDB, is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. BDB is a member of the amphetamine class of drugs and has been shown to have effects on the central nervous system. In

Mechanism of Action

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide works by increasing the levels of dopamine and serotonin in the brain. Dopamine and serotonin are neurotransmitters that are responsible for regulating mood, appetite, and sleep. By increasing the levels of these neurotransmitters, N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and increased sweating. In addition, N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide has been shown to have a neuroprotective effect, which may make it useful in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide in lab experiments is that it is relatively easy to synthesize. However, one limitation is that it is a controlled substance and is subject to strict regulations. In addition, the effects of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide on the central nervous system can be unpredictable, which can make it difficult to use in experiments.

Future Directions

There are a number of future directions for the study of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide. One area of interest is its potential use in treating neurological disorders such as Parkinson's disease. Another area of interest is its potential use in treating depression and anxiety. In addition, there is interest in exploring the potential use of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide in enhancing cognitive function and memory. Further research is needed to fully understand the potential applications of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide in medical research.
Conclusion:
In conclusion, N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide is a chemical compound that has been of interest to the scientific community due to its potential applications in medical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While there is still much to learn about N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide, it has the potential to be a valuable tool in the study and treatment of neurological disorders.

Synthesis Methods

The synthesis of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide involves the reaction of 1,3-benzodioxole with 4-phenylbutylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethanediamide to create N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide. The synthesis of N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide is a complex process that requires careful attention to detail and precise measurements.

Scientific Research Applications

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide has been of interest to the scientific community due to its potential applications in medical research. N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide has been shown to have effects on the central nervous system and has been studied for its potential use in treating a variety of neurological disorders such as Parkinson's disease, depression, and anxiety.

properties

Product Name

N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-phenylbutyl)ethanediamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N//'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)oxamide

InChI

InChI=1S/C20H22N2O4/c23-19(21-11-5-4-8-15-6-2-1-3-7-15)20(24)22-13-16-9-10-17-18(12-16)26-14-25-17/h1-3,6-7,9-10,12H,4-5,8,11,13-14H2,(H,21,23)(H,22,24)

InChI Key

RMPMVRDDDFZZBA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCCC3=CC=CC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCCC3=CC=CC=C3

Origin of Product

United States

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